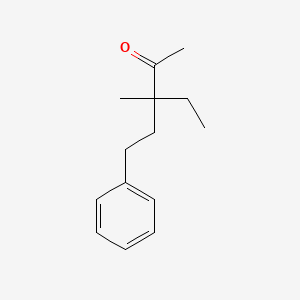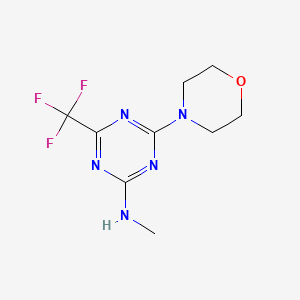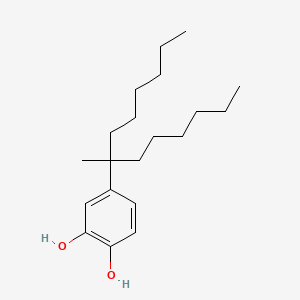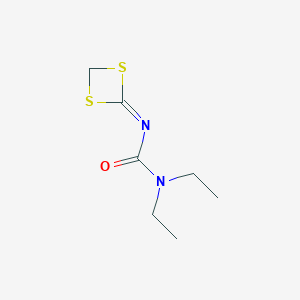
5,10-Diphenyl-5,10-dihydrophenazin-5-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10-Diphenyl-5,10-dihydrophenazin-5-ium is a compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Diphenyl-5,10-dihydrophenazin-5-ium typically involves a series of steps starting from phenazine. One common method includes the reduction of phenazine followed by alkylation or arylation. For instance, the Pd(0)-mediated cross-coupling reaction has been reported as an efficient method for synthesizing 5,10-diaryl-5,10-dihydrophenazines . This method involves the reaction of phenazine with aryl halides under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
5,10-Diphenyl-5,10-dihydrophenazin-5-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce various hydro derivatives.
Applications De Recherche Scientifique
5,10-Diphenyl-5,10-dihydrophenazin-5-ium has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5,10-Diphenyl-5,10-dihydrophenazin-5-ium involves its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective electron transfer agent. This property is crucial in its applications in photodynamic therapy, where it generates reactive oxygen species to kill cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5,10-Diphenyl-5,10-dihydrophenazin-5-ium is unique due to its specific substitution pattern, which imparts distinct electronic and redox properties. These properties make it particularly suitable for applications in electronic devices and photodynamic therapy, distinguishing it from other phenazine derivatives .
Propriétés
Numéro CAS |
59245-24-8 |
|---|---|
Formule moléculaire |
C24H19N2+ |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
5,10-diphenyl-5H-phenazin-5-ium |
InChI |
InChI=1S/C24H18N2/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18H/p+1 |
Clé InChI |
RCBSZGSHSLQLBI-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=C(C=C1)[NH+]2C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Oxo-4,5,6,7,8,9-hexahydrothieno[3,2-b]azocine-3-carbonyl azide](/img/structure/B14619997.png)
![(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14620004.png)
![8-[(3-Amino-2-hydroxypropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14620006.png)
sulfanium chloride](/img/structure/B14620008.png)
![N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14620025.png)
![(17Z)-17-ethylidene-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14620027.png)
![1-[(3-Isocyanatopropyl)sulfanyl]undecane](/img/structure/B14620032.png)


![2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14620051.png)
![2-[Bis(phosphonomethyl)amino]ethanesulfonic acid](/img/structure/B14620053.png)
